Cas no 80510-03-8 (Tris(1-pyrazolyl)methane)
Tris(1-pyrazolyl)methane Chemical and Physical Properties
Names and Identifiers
-
- tris(pyrazol-1-yl)methane
- Tris(1-pyrazolyl)methane
- 1-[di(pyrazol-1-yl)methyl]pyrazole
- Tri-1-pyrazolylmethane
- tri(1H-pyrazol-1-yl)methane
- Tris(pyrazol-1-yl)methane, AldrichCPR
- 1,1′,1′′-Methylidynetris[1H-pyrazole] (ACI)
- Tris(1H-pyrazol-1-yl)methane
- YSZC3059
- T3026
- T72958
- Tri(1-pyrazolyl)methane
- 80510-03-8
- AS-83296
- 1-[BIS(PYRAZOL-1-YL)METHYL]PYRAZOLE
- DTXSID60412766
- SY055229
- 1-[bis(1H-pyrazol-1-yl)methyl]-1H-pyrazole
- CS-0087114
- tripyrazol-1-ylmethane
- DB-056443
- MFCD00040255
- SCHEMBL737313
- Tris(pyrazolyl)-methane
-
- MDL: MFCD00040255
- Inchi: 1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H
- InChI Key: QOHVIMQQEFHOLE-UHFFFAOYSA-N
- SMILES: N1N(C(N2C=CC=N2)N2C=CC=N2)C=CC=1
Computed Properties
- Exact Mass: 214.09700
- Monoisotopic Mass: 214.09669434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 53.5
Experimental Properties
- Color/Form: Not determined
- Melting Point: 102.0 to 106.0 deg-C
- PSA: 53.46000
- LogP: 0.82880
- Solubility: Not determined
Tris(1-pyrazolyl)methane Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
Tris(1-pyrazolyl)methane Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tris(1-pyrazolyl)methane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3026-1g |
Tris(1-pyrazolyl)methane |
80510-03-8 | 98.0%(GC) | 1g |
¥950.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3026-5g |
Tris(1-pyrazolyl)methane |
80510-03-8 | 98.0%(GC) | 5g |
¥3180.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866847-1g |
Tris(1-pyrazolyl)methane |
80510-03-8 | ≥98% | 1g |
¥1,335.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866847-200mg |
Tris(1-pyrazolyl)methane |
80510-03-8 | ≥98% | 200mg |
¥274.00 | 2022-09-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162444-1G |
Tris(1-pyrazolyl)methane |
80510-03-8 | >98.0%(HPLC) | 1g |
¥724.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162444-200mg |
Tris(1-pyrazolyl)methane |
80510-03-8 | >98.0%(GC) | 200mg |
¥219.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162444-5G |
Tris(1-pyrazolyl)methane |
80510-03-8 | >98.0%(HPLC) | 5g |
¥2558.90 | 2023-08-31 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601334-1g |
Tris(1-pyrazolyl)methane |
80510-03-8 | 98% | 1g |
¥750.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601334-500mg |
Tris(1-pyrazolyl)methane |
80510-03-8 | 98% | 500mg |
¥500.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1252701-1g |
TRIS(PYRAZOL-1-YL)METHANE |
80510-03-8 | 98% | 1g |
$110 | 2024-06-06 |
Tris(1-pyrazolyl)methane Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, cooled
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Tris(1-pyrazolyl)methane Raw materials
- β,β-Di-1H-pyrazol-1-yl-1H-pyrazole-1-ethanol
- 1H-pyrazole
- 1H-Pyrazole,1,1'-methylenebis-
- Tris(1-pyrazolyl)methane
Tris(1-pyrazolyl)methane Preparation Products
Tris(1-pyrazolyl)methane Suppliers
Tris(1-pyrazolyl)methane Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Tris(1-pyrazolyl)methane
Introduction to Tris(1-pyrazolyl)methane (CAS No. 80510-03-8)
Tris(1-pyrazolyl)methane, with the chemical formula C9H12N6, is a significant compound in the field of coordination chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound is characterized by its tris(1-pyrazolyl)methane core, which consists of three pyrazole rings linked to a central methane group. The CAS number 80510-03-8 provides a unique identifier for this substance, facilitating its recognition and classification in scientific literature and industrial applications.
The tris(1-pyrazolyl)methane framework exhibits remarkable stability and versatility, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has been extensively studied, particularly in the development of catalysts and functional materials. The pyrazole rings in the structure are known for their nitrogen-rich environment, which can coordinate with metal centers through lone pair electrons, thereby facilitating the formation of stable coordination bonds.
Recent research has highlighted the applications of Tris(1-pyrazolyl)methane in the field of catalysis. For instance, studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation processes. The compound's ability to stabilize metal centers while maintaining high catalytic activity has made it a subject of interest for industrial applications. Additionally, the tris(1-pyrazolyl)methane ligand has been explored in the development of homogeneous catalysts, which offer advantages such as easier recovery and reuse compared to heterogeneous catalysts.
In addition to its role in catalysis, Tris(1-pyrazolyl)methane has been investigated for its potential in material science. The compound's ability to form metal-organic frameworks (MOFs) has been particularly noteworthy. MOFs are porous materials that have been widely studied for their applications in gas storage, separation, and sensing. The use of tris(1-pyrazolyl)methane as a building block for MOFs has shown promise in creating materials with tailored porosity and surface properties. These properties make MOFs attractive for various applications, including carbon capture and hydrogen storage.
The synthesis of Tris(1-pyrazolyl)methane is another area where significant research has been conducted. Various synthetic routes have been developed to produce this compound with high yield and purity. One common method involves the condensation of 1-pyrazolylmagnesium bromide with formaldehyde under inert conditions. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Advances in synthetic methodologies have enabled researchers to optimize reaction conditions, improving both efficiency and scalability.
The chemical properties of Tris(1-pyrazolyl)methane make it a versatile compound for various applications beyond catalysis and material science. For example, its ability to form stable complexes with metal ions has been exploited in the development of luminescent materials. These materials have potential applications in sensors, light-emitting diodes (LEDs), and other optoelectronic devices. The luminescent properties of metal complexes derived from tris(1-pyrazolyl)methane are influenced by the nature of the metal center and the ligand environment, allowing for tunable emission characteristics.
Furthermore, the biological activity of Tris(1-pyrazolyl)methane has been explored in recent years. While not primarily known as a pharmaceutical compound, studies have suggested that certain derivatives of this molecule may exhibit biological effects. For instance, some research has indicated potential antimicrobial properties due to the presence of nitrogen-rich heterocycles in its structure. These findings open up avenues for further investigation into the biological applications of tris(1-pyrazolyl)methane and its derivatives.
The role of Tris(1-pyrazolyl)methane in computational chemistry is also worth mentioning. Its complex coordination chemistry makes it an excellent candidate for studying electronic structure and spectroscopy using computational methods. Such studies can provide valuable insights into the reactivity and function of metal complexes derived from this ligand. Computational approaches have enabled researchers to predict and understand the behavior of these complexes at a molecular level, contributing to advancements in both theoretical and experimental chemistry.
In conclusion, Tris(1-pyrazolyl)methane (CAS No. 80510-03-8) is a multifaceted compound with significant applications across various fields. Its unique structural features make it an effective ligand in coordination chemistry, particularly in catalysis and material science. The compound's ability to form stable complexes with metal ions has led to its use in developing advanced materials such as MOFs and luminescent materials. Additionally, its potential biological activity and role in computational chemistry highlight its versatility and importance in scientific research.
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